4-(Trifluoromethyl)phenol

Physical organic chemistry Substituent effects Proton transfer

Differential procurement of 4-(trifluoromethyl)phenol (CAS 402-45-9) is critical: the para-CF₃ substitution delivers a pKa of 9.39 and LogP of 2.5–2.8—an optimal balance for P2Y1 antagonist bioavailability that is not preserved with the 3-isomer (pKa 8.68) or 4-fluorophenol (ΔLogP ≈ –1). For diaryl ether polymer synthesis, the 4-isomer is non-negotiable; the 3-isomer's quinone photo-degradation compromises material integrity. Procure with confidence—specify CAS 402-45-9 to avoid divergent regiochemistry and metabolic instability.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 402-45-9
Cat. No. B195918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenol
CAS402-45-9
Synonyms4-(Trifluoromethyl)phenol;  α,α,α-Trifluoro-p-cresol;  4-(Trifluoromethyl)phenol;  4-Hydroxybenzotrifluoride;  NSC 88303;  p-Hydroxybenzotrifluoride;  p-Trifluoromethylphenol;  α,α,α-Trifluoro-4-cresol;  α,α,α-Trifluoro-p-cresol
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)O
InChIInChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
InChIKeyBAYGVMXZJBFEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenol (CAS 402-45-9): Key Physicochemical and Synthetic Baseline for Procurement Decisions


4-(Trifluoromethyl)phenol (CAS 402-45-9), also known as α,α,α-trifluoro-p-cresol or 4-hydroxybenzotrifluoride, is a para-substituted phenol bearing an electron-withdrawing trifluoromethyl (-CF₃) group [1]. It is formally derived from p-cresol via perfluorination of the methyl group and is recognized as a metabolite of the antidepressant fluoxetine [1]. The compound exhibits a melting point of 45–47 °C, a boiling point of 71.5–72 °C at 8 mmHg, and a computed logP of approximately 2.5–2.8, indicating pronounced lipophilicity relative to unsubstituted phenol [2]. Its primary utility lies in serving as a fluorinated building block for pharmaceutical intermediates (e.g., P2Y1 antagonists, antithrombotic agents, and myeloid cell leukemia inhibitors), agrochemicals, and functional materials such as diaryl ether polymers .

Why 4-(Trifluoromethyl)phenol Cannot Be Interchanged with Other Halogenated Phenols or Positional Isomers


Substituting 4-(Trifluoromethyl)phenol with alternative phenolic building blocks—such as the 2- or 3-trifluoromethyl positional isomers, 4-nitrophenol, or 4-fluorophenol—introduces quantifiable and functionally consequential deviations in acidity, reactivity, and metabolic stability. The para-trifluoromethyl group imparts a unique electronic profile: its strong -I inductive effect and significant lipophilicity differ markedly from the resonance-dominated nitro group or the less electronegative halogen substituents [1]. Consequently, the regioselectivity of electrophilic aromatic substitution, the kinetics of oxidative degradation, and the pharmacokinetic properties of derived drug candidates are not conserved across these analogs. Selecting an incorrect phenol derivative can lead to divergent reaction outcomes—including altered ortho-lithiation regiochemistry, vastly different photo-oxidation rates, and compromised in vivo half-lives of the final pharmaceutical product [2][3]. The evidence presented in Section 3 quantifies these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)phenol (CAS 402-45-9) Relative to Analogs


Acidity (pKa) of 4-(Trifluoromethyl)phenol vs. 3-Trifluoromethylphenol and 4-Nitrophenol

The acid dissociation constant (pKa) of 4-(trifluoromethyl)phenol is 9.39, representing an intermediate acidity profile relative to its closest comparators [1]. The 3-trifluoromethyl isomer exhibits a substantially lower pKa of 8.68 (≈5× more acidic), while 4-nitrophenol displays a dramatically lower pKa of 7.15 (>100× more acidic than the 4-CF₃ derivative) [2][3]. Unsubstituted phenol has a pKa of 10.0. This quantifies that while the CF₃ group acidifies phenol via its inductive effect, it is a far weaker acidifying agent than a para-nitro group, which exerts additional resonance stabilization of the phenoxide anion.

Physical organic chemistry Substituent effects Proton transfer

Singlet Oxygen (¹O₂) Quenching Rate: 4-(Trifluoromethyl)phenol vs. 3-Trifluoromethylphenol

The reactivity of 4-(trifluoromethyl)phenol toward singlet molecular oxygen (¹O₂), a key mediator of photo-oxidative degradation, is significantly lower than that of its 3-trifluoromethyl isomer [1]. In D₂O, the overall quenching constant for the phenolic form of 4-(trifluoromethyl)phenol is on the order of 1 × 10⁶ M⁻¹ s⁻¹. While the study reports phenoxide ion rate constants ranging from 1.2 × 10⁸ to 3.6 × 10⁸ M⁻¹ s⁻¹ across the tested trifluoromethylphenols, the 3-isomer is identified as uniquely susceptible to forming the quinone oxidation product (2-trifluoromethyl-1,4-benzoquinone) [1].

Photochemistry Oxidative stability Environmental fate

Aqueous Photolysis Stability: 4-(Trifluoromethyl)phenol vs. 4-Fluorophenol

Under controlled UV irradiation (450-W immersion lamp with 280 nm cutoff), 4-(trifluoromethyl)phenol exhibits a significantly slower first-order photolysis rate constant (k) compared to its non-fluorinated methyl analog and other fluorinated phenols [1]. The study tracking fluorinated phenols and pharmaceuticals reports that 4-(trifluoromethyl)phenol undergoes dealkylation and defluorination to yield trifluoroacetic acid (TFA) as a terminal product, a pathway distinct from that of 4-fluorophenol [1].

Environmental photochemistry Fluorinated compound stability Advanced oxidation processes

Lipophilicity (LogP) of 4-(Trifluoromethyl)phenol vs. Phenol and 4-Fluorophenol

The introduction of a para-trifluoromethyl group dramatically increases lipophilicity relative to unsubstituted phenol and mono-fluorinated analogs. 4-(Trifluoromethyl)phenol exhibits a computed LogP value of 2.55–2.8, whereas phenol has a LogP of approximately 1.46 [1][2]. This represents an increase of over one log unit (ΔLogP ≈ +1.3), corresponding to an approximately 20-fold increase in octanol-water partition coefficient. The trifluoromethyl group is recognized in medicinal chemistry reviews as one of the most effective lipophilic substituents for enhancing membrane permeability and metabolic stability [3].

Drug design Physicochemical profiling Membrane permeability

Procurement-Driven Application Scenarios for 4-(Trifluoromethyl)phenol (CAS 402-45-9) Based on Quantified Differentiation


Synthesis of P2Y1 Antagonists and Antithrombotic Drug Candidates

4-(Trifluoromethyl)phenol is specifically employed as a key intermediate in the preparation of P2Y1 receptor antagonists, a class of compounds under investigation for antithrombotic therapy . The rationale for selecting this specific building block over 3-trifluoromethylphenol or 4-fluorophenol is directly tied to the quantified differentiation evidence in Section 3: the para-CF₃ substitution provides an optimal balance of acidity (pKa 9.39) and lipophilicity (LogP 2.55–2.8) that supports desirable pharmacokinetic properties. The 3-isomer, being significantly more acidic (pKa 8.68), would alter the ionization state and hydrogen-bonding capacity of the final drug candidate, potentially compromising target engagement or membrane permeability. The enhanced lipophilicity conferred by the CF₃ group relative to 4-fluorophenol (ΔLogP ≈ +1) is a key driver of bioavailability optimization in these programs.

Diaryl Ether Polymer and Functional Material Synthesis

4-(Trifluoromethyl)phenol serves as a critical monomer in the synthesis of diaryl ether polymers, as documented in peer-reviewed synthetic protocols . The procurement specification of the 4-isomer (rather than the 2- or 3-isomer) is non-negotiable for achieving the desired polymer architecture and thermal properties. The quantified oxidative stability of the 4-isomer relative to the 3-isomer (Section 3, Evidence Item 2) is particularly relevant: the 3-isomer's propensity to form quinone photo-products under light exposure introduces a degradation pathway that can compromise polymer color, clarity, and mechanical integrity over time. For industrial-scale material production requiring long-term stability, the 4-(trifluoromethyl)phenol isomer is the appropriate selection.

Synthesis of Myeloid Cell Leukemia Inhibitors

This compound is a documented building block in the synthesis of potent myeloid cell leukemia inhibitors . In medicinal chemistry campaigns targeting hematological malignancies, the selection of 4-(trifluoromethyl)phenol over 4-nitrophenol is driven by the stark difference in acidifying power (pKa 9.39 vs. 7.15, a >100-fold difference in Ka). A nitro group introduces excessive electron-withdrawal that can lead to unintended redox cycling, off-target toxicity, and metabolic activation via nitroreductases. The trifluoromethyl group, while also electron-withdrawing, is metabolically inert and avoids the toxicological liabilities associated with the nitroaromatic pharmacophore. The quantified photostability of 4-(trifluoromethyl)phenol (Section 3, Evidence Item 3) further supports its selection for compounds intended for long-term storage and formulation.

Environmental Fate Studies of Fluorinated Pharmaceuticals

4-(Trifluoromethyl)phenol is a recognized environmental transformation product (metabolite) of fluoxetine and other aryl-CF₃ pharmaceuticals, making it an essential analytical reference standard for environmental monitoring and fate studies [1][2]. In this context, 4-(trifluoromethyl)phenol cannot be substituted with 4-fluorophenol or other analogs because the photolytic degradation pathways and terminal products differ markedly. As established in Section 3 (Evidence Item 3), 4-(trifluoromethyl)phenol yields trifluoroacetic acid (TFA) as a terminal persistent product under UV treatment, whereas 4-fluorophenol does not. For regulatory compliance, method validation, and accurate quantitation of pharmaceutical pollutants in surface waters and wastewater effluent, procurement of authentic 4-(trifluoromethyl)phenol reference material (CAS 402-45-9) is required.

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